molecular formula C11H6BrClN2O3 B6197848 5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid CAS No. 1989994-60-6

5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid

Cat. No.: B6197848
CAS No.: 1989994-60-6
M. Wt: 329.53 g/mol
InChI Key: CPDMAARZGMLCEF-UHFFFAOYSA-N
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Description

5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid is a chemical compound that features a bromopyrimidine moiety linked to a chlorobenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with 2-chlorobenzoic acid. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The process involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of safer and more cost-effective reagents to ensure scalability and economic viability .

Chemical Reactions Analysis

Types of Reactions

5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidines.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Coupling Reactions: Biaryl and alkyne derivatives.

Scientific Research Applications

5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The bromopyrimidine moiety can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The chlorobenzoic acid part can participate in electrostatic interactions, further modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloropyrimidine
  • 2-chloro-5-bromobenzoic acid
  • 5-bromo-2-fluoropyrimidine
  • 5-bromo-2-iodopyrimidine

Uniqueness

5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid is unique due to its combined structural features of bromopyrimidine and chlorobenzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Properties

CAS No.

1989994-60-6

Molecular Formula

C11H6BrClN2O3

Molecular Weight

329.53 g/mol

IUPAC Name

5-(5-bromopyrimidin-2-yl)oxy-2-chlorobenzoic acid

InChI

InChI=1S/C11H6BrClN2O3/c12-6-4-14-11(15-5-6)18-7-1-2-9(13)8(3-7)10(16)17/h1-5H,(H,16,17)

InChI Key

CPDMAARZGMLCEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=C(C=N2)Br)C(=O)O)Cl

Purity

95

Origin of Product

United States

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